4-{(E)-[2-(4-amino-1,2,5-oxadiazol-3-yl)hydrazinylidene]methyl}benzene-1,3-diol
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Overview
Description
4-[(E)-[2-(4-Amino-1,2,5-oxadiazol-3-yl)hydrazin-1-ylidene]methyl]benzene-1,3-diol is a complex organic compound that features a unique combination of functional groups, including an oxadiazole ring, a hydrazone linkage, and a benzene diol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(E)-[2-(4-Amino-1,2,5-oxadiazol-3-yl)hydrazin-1-ylidene]methyl]benzene-1,3-diol typically involves multiple steps:
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of appropriate precursors such as nitriles and amidoximes under acidic or basic conditions.
Hydrazone Formation: The hydrazone linkage is formed by the reaction of hydrazine derivatives with aldehydes or ketones. In this case, the hydrazine derivative containing the oxadiazole ring reacts with an aldehyde derivative of benzene-1,3-diol.
Final Assembly: The final compound is obtained by combining the synthesized intermediates under controlled conditions, often involving refluxing in a suitable solvent and purification through recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, automated purification systems, and green chemistry principles to reduce waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
4-[(E)-[2-(4-Amino-1,2,5-oxadiazol-3-yl)hydrazin-1-ylidene]methyl]benzene-1,3-diol can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or quinones.
Reduction: Reduction reactions can convert the hydrazone linkage to hydrazine or amine derivatives.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at the benzene ring or the oxadiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation can be used.
Substitution: Reagents like halogens, sulfonyl chlorides, or alkylating agents can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce hydrazine derivatives.
Scientific Research Applications
4-[(E)-[2-(4-Amino-1,2,5-oxadiazol-3-yl)hydrazin-1-ylidene]methyl]benzene-1,3-diol has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as an antimicrobial or anticancer agent.
Materials Science: Its ability to form stable complexes with metals and other compounds makes it useful in the development of new materials with specific electronic or optical properties.
Chemical Synthesis: The compound can serve as a building block for the synthesis of more complex molecules, including heterocyclic compounds and polymers.
Mechanism of Action
The mechanism of action of 4-[(E)-[2-(4-Amino-1,2,5-oxadiazol-3-yl)hydrazin-1-ylidene]methyl]benzene-1,3-diol involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or DNA, leading to inhibition or activation of specific biological processes.
Pathways Involved: Depending on its application, the compound could affect pathways related to cell proliferation, apoptosis, or signal transduction.
Comparison with Similar Compounds
Similar Compounds
3-(4-Amino-1,2,5-oxadiazol-3-yl)-4-(4-nitro-1,2,5-oxadiazol-3-yl)-1,2,5-oxadiazole: This compound shares the oxadiazole ring but differs in its substitution pattern and functional groups.
3-Amino-4-(5-methyl-1,2,4-oxadiazol-3-yl)furazan:
Uniqueness
4-[(E)-[2-(4-Amino-1,2,5-oxadiazol-3-yl)hydrazin-1-ylidene]methyl]benzene-1,3-diol is unique due to its combination of functional groups, which confer specific chemical reactivity and potential biological activity. Its structure allows for diverse applications in various scientific fields, making it a valuable compound for research and development.
Properties
Molecular Formula |
C9H9N5O3 |
---|---|
Molecular Weight |
235.20 g/mol |
IUPAC Name |
4-[(E)-[(4-amino-1,2,5-oxadiazol-3-yl)hydrazinylidene]methyl]benzene-1,3-diol |
InChI |
InChI=1S/C9H9N5O3/c10-8-9(14-17-13-8)12-11-4-5-1-2-6(15)3-7(5)16/h1-4,15-16H,(H2,10,13)(H,12,14)/b11-4+ |
InChI Key |
CSTKSASFOHCTKY-NYYWCZLTSA-N |
Isomeric SMILES |
C1=CC(=C(C=C1O)O)/C=N/NC2=NON=C2N |
Canonical SMILES |
C1=CC(=C(C=C1O)O)C=NNC2=NON=C2N |
Origin of Product |
United States |
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